molecular formula C15H22N2 B3229462 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-17-0

6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine

Cat. No.: B3229462
CAS No.: 128740-17-0
M. Wt: 230.35 g/mol
InChI Key: OUPOBONEBFRSPF-UHFFFAOYSA-N
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Description

Comprehensive Structural Review of the Pyrrolo[3,4-b]pyridine Ring System and its Octahydro Derivatives

The octahydropyrrolo[3,4-b]pyridine core consists of a fused pyrrolidine (B122466) and piperidine (B6355638) ring, creating a bicyclic system with the chemical formula C₇H₁₄N₂. echemi.com This saturated framework can exist in various stereoisomeric forms due to the presence of chiral centers at the ring fusion (positions 4a and 7a). The cis-fused configuration is a common synthetic target. researchgate.net

The compound 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine features this core structure with two key substituents:

A benzyl (B1604629) group (a phenylmethyl group) attached to the nitrogen atom at position 6 (the nitrogen of the original piperidine ring).

A methyl group attached to the nitrogen atom at position 1 (the nitrogen of the original pyrrolidine ring).

Table 1: Structural Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₂N₂
Molecular Weight 230.35 g/mol
Core Scaffold Octahydropyrrolo[3,4-b]pyridine
Key Substituents 6-Benzyl, 1-Methyl
Chiral Centers C4a, C7a (and potentially others depending on synthesis)

Note: The values in this table are calculated based on the chemical structure, as specific experimental data for this derivative is not widely available.

Advanced Spectroscopic Characterization Techniques for Complex Octahydropyrrolo[3,4-b]pyridine Structures

The structural elucidation of complex molecules like this compound relies on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. researchgate.net The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the N-methyl protons, and a complex series of signals for the protons on the bicyclic core. Two-dimensional NMR techniques, such as COSY and HSQC, would be essential for assigning the specific proton and carbon signals and determining the connectivity within the ring system. The study of related N-benzyl piperidine derivatives has shown that variable-temperature NMR can be used to investigate molecular dynamics. optica.orgoptica.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, confirming the elemental composition.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR Aromatic protons (benzyl): ~7.2-7.4 ppm; Benzylic CH₂: ~3.5 ppm; N-Methyl protons: ~2.2-2.5 ppm; Ring protons: Complex multiplets in the aliphatic region (~1.5-3.2 ppm)
¹³C NMR Aromatic carbons: ~127-140 ppm; Benzylic CH₂: ~60-65 ppm; N-Methyl carbon: ~40-45 ppm; Ring carbons: Multiple signals in the aliphatic region (~20-60 ppm)
Mass Spec (EI) Molecular Ion (M⁺) peak at m/z = 230. A prominent fragment would be expected at m/z = 91 (tropylium ion) from the loss of the benzyl group.

Note: These are predicted values based on known chemical shifts for similar structural motifs. rsc.org Actual experimental values may vary.

Current Research Trajectories and the Unique Position of this compound within Analogous Scaffold Studies

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest its potential utility in several research areas. The parent scaffold, octahydropyrrolo[3,4-b]pyridine, is a recognized "privileged scaffold" in medicinal chemistry, particularly as a key intermediate for quinolone antibiotics like moxifloxacin. google.com

The introduction of a methyl group at the 1-position could be a strategy to explore new chemical space and modulate the parent molecule's physicochemical properties. This modification could influence the compound's basicity, lipophilicity, and conformational preferences, which in turn could affect its biological activity or its utility as a synthetic intermediate.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold, a related but distinct heterocyclic system, have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents. japsonline.commdpi.comresearchgate.net This highlights the general interest in fused nitrogen-containing bicyclic systems. The subject compound, this compound, likely serves as a valuable building block for the synthesis of more complex molecules in discovery chemistry programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-9-5-8-14-11-17(12-15(14)16)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPOBONEBFRSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Benzyl 1 Methyloctahydropyrrolo 3,4 B Pyridine and Its Analogues

Strategic Retrosynthetic Analysis for the Octahydropyrrolo[3,4-b]pyridine Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For the octahydropyrrolo[3,4-b]pyridine core, two primary disconnection strategies can be envisioned, focusing on the formation of either the pyrrolidine (B122466) or the pyridine (B92270) ring as the key ring-forming step.

Disconnection Approaches Facilitating Pyrrolidine Ring Formation

This strategy involves the disconnection of the C-N and C-C bonds of the pyrrolidine ring. A common approach is the disconnection of the N-benzyl bond and one of the C-N bonds of the pyrrolidine ring, leading to a substituted piperidine (B6355638) precursor. This approach is advantageous when a suitably functionalized piperidine is readily available.

Another disconnection strategy for the pyrrolidine ring involves breaking the C4a-N5 and C7a-C7 bonds. This would conceptually lead to a 3,4-disubstituted pyrrolidine precursor, onto which the remaining atoms of the pyridine ring would be constructed. This approach might be considered when a specific stereochemistry is desired for the pyrrolidine ring, which can be established from chiral pool starting materials.

Disconnection Approaches Facilitating Pyridine Ring Formation

A more frequently employed strategy involves the retrosynthesis of the pyridine ring. This can be achieved by disconnecting the C-N and C-C bonds of the piperidine portion of the bicyclic system. A logical disconnection is across the C-N bond and the C-C bond opposite to it, which simplifies the target to a suitably substituted pyrrolidine dicarboxylic acid or a derivative thereof.

A prevalent retrosynthetic approach for the octahydropyrrolo[3,4-b]pyridine core involves the initial formation of a pyrrolo[3,4-b]pyridine-5,7-dione intermediate. This intermediate can be conceptually disconnected at the two amide bonds, leading back to pyridine-2,3-dicarboxylic acid and a primary amine, such as benzylamine (B48309). This is a robust and widely used strategy.

Identification and Utilization of Key Intermediates and Synthon Equivalents

Based on the retrosynthetic analyses, several key intermediates and their corresponding synthons can be identified.

For the strategy that builds the pyrrolidine ring onto a pyridine scaffold, pyridine-2,3-dicarboxylic acid is a crucial starting material. Its reaction with an amine, like benzylamine , generates the key intermediate 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione . This dione (B5365651) serves as a versatile precursor to the final saturated heterocyclic system.

In the alternative strategy, a substituted pyrrolidine would be the key starting material. For instance, a 3,4-disubstituted pyrrolidine with appropriate functional groups for the subsequent annulation of the pyridine ring would be a key intermediate. The synthons for the pyridine ring could be a three-carbon dielectrophile that reacts with the nitrogen and a carbon nucleophile on the pyrrolidine ring.

Multistep Synthetic Routes to the Octahydropyrrolo[3,4-b]pyridine Framework

The construction of the octahydropyrrolo[3,4-b]pyridine framework is typically achieved through multistep synthetic sequences that culminate in the formation of the bicyclic core. These routes can be broadly categorized based on whether the pyrrolidine or the pyridine ring is formed in the key cyclization step.

Cyclization Strategies Involving a Pre-existing Pyrrolidine Moiety

While less common in the literature for this specific scaffold, the construction of the pyridine ring onto a pre-existing pyrrolidine ring is a viable synthetic strategy. This approach would typically involve a suitably functionalized pyrrolidine derivative that can undergo an intramolecular cyclization to form the fused pyridine ring. For example, a pyrrolidine bearing an amino group and a dicarbonyl-containing side chain at the 3 and 4 positions could be cyclized to form the pyridone ring, which can then be further reduced.

Cyclization Strategies Involving a Pre-existing Pyridine Moiety

The most widely reported and industrially applied synthesis of the octahydropyrrolo[3,4-b]pyridine framework starts from a pyridine derivative. A common and effective method involves the reaction of pyridine-2,3-dicarboxylic acid with benzylamine to form the cyclic imide, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This key intermediate then undergoes a series of reduction steps to yield the final saturated product.

The first reduction step typically involves the dearomatization of the pyridine ring. This is often achieved through catalytic hydrogenation, for instance, using palladium on carbon as a catalyst. This step yields 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione. The subsequent reduction of the two amide carbonyl groups is typically accomplished using a strong reducing agent such as lithium aluminium hydride (LAH) or a borane (B79455) complex. This final reduction furnishes the desired 6-benzyloctahydropyrrolo[3,4-b]pyridine.

A notable example is the synthesis of the (S,S)-enantiomer, which is a key intermediate in the production of certain pharmaceuticals. This stereoselective synthesis often involves an in situ resolution of the 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione intermediate using a chiral acid, followed by reduction.

The following table summarizes a typical synthetic route starting from a pyridine precursor:

StepStarting MaterialReagents and ConditionsIntermediate/Product
1Pyridine-2,3-dicarboxylic acidBenzylamine, heating6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
26-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dioneH₂, Pd/C, solvent (e.g., toluene)6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
36-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dioneLithium aluminium hydride (LAH) or Metal borohydride-ether/boron trifluoride complex, solvent (e.g., THF)6-Benzyloctahydropyrrolo[3,4-b]pyridine

Stereoselective Synthesis of Octahydropyrrolo[3,4-b]pyridine Derivatives

Achieving stereochemical control is paramount in the synthesis of complex molecules like octahydropyrrolo[3,4-b]pyridine derivatives. Both diastereoselective and enantioselective strategies are employed to access specific stereoisomers.

Strategies for Diastereoselective Control in Ring-Forming Reactions

The relative stereochemistry of the fused ring system is often established during the key ring-forming reactions. Catalytic hydrogenation is a common method for reducing the pyridine ring of a precursor, such as a 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. The choice of catalyst and reaction conditions can influence the diastereoselectivity of this reduction, preferentially forming the cis-fused isomer. asianpubs.orgresearchgate.net For instance, the reduction of N-benzyl-2,3-pyridine-dicarboxamide can lead to 6-benzyloctahydropyrrolo[3,4-b]pyridine, where the stereochemistry is controlled during the hydrogenation of the pyridine ring. google.com

Another approach involves intramolecular cyclization reactions where the stereochemistry of existing chiral centers in the acyclic precursor directs the formation of new stereocenters in the product. The stereoselectivity in these ring closures can be influenced by factors such as the nature of the substituents, the reaction solvent, and the catalyst employed.

Enantioselective Approaches to Chiral Octahydropyrrolo[3,4-b]pyridine (e.g., (S,S) isomers)

Accessing enantiomerically pure octahydropyrrolo[3,4-b]pyridines is crucial for pharmacological applications. A key intermediate for many synthetic routes is the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, also known as (S,S)-2,8-diazabicyclo[4.3.0]nonane. google.com

Several enantioselective strategies have been developed:

Chiral Resolution: A classical approach involves the resolution of a racemic mixture of 6-benzyloctahydropyrrolo[3,4-b]pyridine using a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com Another method utilizes a chiral auxiliary, like naproxen, which can be recovered and reused. asianpubs.org

Enzymatic Hydrolysis: A more modern and efficient method involves the enzymatic hydrolysis of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate. This kinetic resolution yields an enantiomerically enriched (2S,3R) intermediate, which can then be converted to the desired (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine with high optical purity (>99%). google.com

Asymmetric Catalysis: N-heterocyclic carbenes have been used to catalyze the atroposelective synthesis of pyrrolo[3,4-b]pyridines, affording chiral atropisomers in high yields and with excellent enantioselectivities (96-99% ee). researchgate.net Similarly, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents can produce a range of chiral pyridines with high enantioselectivity. nih.govresearchgate.net Oxidative [3+3] annulation of enals with pyrazol-5-amines, catalyzed by N-heterocyclic carbenes, also provides a route to chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org

Table 1: Comparison of Enantioselective Strategies

Strategy Description Advantages Disadvantages
Chiral Resolution Separation of enantiomers from a racemic mixture using a chiral agent. asianpubs.orggoogle.com Well-established, can be applied to various substrates. Maximum theoretical yield is 50% for the desired enantiomer.
Enzymatic Hydrolysis Use of enzymes for stereoselective transformation of a racemic substrate. google.com High enantioselectivity, mild reaction conditions. Substrate specificity of the enzyme can be a limitation.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.netnih.govresearchgate.netrsc.org High catalytic efficiency, potential for high enantiomeric excess. Development of suitable catalysts can be challenging.

Regioselective Introduction and Functionalization of the 6-Benzyl and 1-Methyl Moieties

The introduction of specific substituents, such as the 6-benzyl and 1-methyl groups, at defined positions is a critical aspect of synthesizing the target compound.

N-Alkylation and N-Arylation Strategies for Nitrogen Functionalization

The benzyl (B1604629) group at the 6-position is typically introduced via N-alkylation. This can be achieved by reacting the octahydropyrrolo[3,4-b]pyridine core with a benzyl halide (e.g., benzyl bromide) in the presence of a base. google.com For instance, the reaction of pyridine-2,3-dicarboxylic acid anhydride (B1165640) with benzylamine is an initial step in some synthetic routes to introduce the N-benzyl group. google.com Microwave-assisted N-alkylation has also been shown to be an efficient method for similar heterocyclic systems, often using bases like K₂CO₃ or Cs₂CO₃ in solvents such as DMF or NMP. mdpi.com Studies on bis(imino)pyridine systems have shown that N-alkylation can be achieved using organometallic reagents like those of lithium, magnesium, and zinc. nih.gov

Late-Stage Functionalization Techniques for Structural Diversification

Late-stage functionalization (LSF) allows for the introduction or modification of functional groups on a complex molecular scaffold in the final steps of a synthesis. This approach is highly valuable for creating a library of analogs for structure-activity relationship (SAR) studies. For pyridine-containing molecules, Minisci-type reactions are a powerful tool for C-H functionalization, typically involving the addition of nucleophilic radicals to the protonated pyridine ring. unimi.it While this often leads to a mixture of C2 and C4 isomers, regioselectivity can be controlled by factors like the radical source, solvent, and acid used. unimi.it The use of a blocking group, such as one derived from maleic acid, can direct Minisci-type alkylation specifically to the C4 position of the pyridine ring. nih.gov

Exploration of One-Pot and Multicomponent Reaction Strategies for Pyrrolo[3,4-b]pyridine Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and environmental impact by combining multiple reaction steps into a single operation without isolating intermediates.

Several MCRs have been developed for the synthesis of the pyrrolo[3,4-b]pyridine core. A three-component reaction involving β-enamino imides, aromatic aldehydes, and malononitrile (B47326) (or its derivatives) provides a straightforward route to functionalized pyrrolo[3,4-b]pyridines. researchgate.net This reaction can be promoted by bases such as triethylamine (B128534) or DBU. researchgate.netresearchgate.net

Another powerful strategy is the Ugi-Zhu three-component reaction (UZ-3CR) combined with a subsequent cascade sequence. mdpi.comnih.gov This approach has been used to synthesize polysubstituted pyrrolo[3,4-b]pyridin-5-ones. nih.gov The cascade can involve an intermolecular aza Diels-Alder cycloaddition, intramolecular N-acylation, decarboxylation, and dehydration. mdpi.comnih.gov These reactions can be performed under microwave irradiation, often using a Lewis acid catalyst like ytterbium(III) triflate. mdpi.com Four-component reactions have also been reported, for example, using ammonium (B1175870) chloride to promote the synthesis of pyrrolo[3,4-b]pyridin-5-ones. epfl.ch These MCRs allow for the rapid assembly of complex heterocyclic structures from simple, readily available starting materials. mdpi.comnih.govepfl.ch

Table 2: Examples of Multicomponent Reactions for Pyrrolo[3,4-b]pyridine Synthesis

Reaction Type Components Catalyst/Conditions Product Type
Three-component β-enamino imide, aromatic aldehyde, malononitrile/ester researchgate.netresearchgate.net DBU or triethylamine, ethanol, reflux researchgate.netresearchgate.net Polysubstituted pyrrolo[3,4-b]pyridines researchgate.netresearchgate.net
Ugi-Zhu/Cascade Aldehyde, amine, α-isocyanoacetamide, anhydride mdpi.comnih.gov Yb(OTf)₃, microwave irradiation mdpi.com Fluorinated-pyrrolo[3,4-b]pyridin-5-ones mdpi.com
Four-component Aldehyde, amine, α-isocyanoacetamide, acyl chloride epfl.ch Ammonium chloride, heating epfl.ch Pyrrolo[3,4-b]pyridin-5-ones epfl.ch
Three-component Phenylglyoxal, β-ketoamide, 5-aminopyrazole acs.org Acetic acid, microwave irradiation acs.org Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines acs.org

Catalytic Methodologies Employed in the Synthesis of Octahydropyrrolo[3,4-b]pyridine Scaffolds

The construction of the octahydropyrrolo[3,4-b]pyridine core, a key structural motif in various pharmaceutically active compounds, heavily relies on catalytic methodologies to ensure efficiency, stereoselectivity, and scalability. Catalytic hydrogenation, in particular, represents a cornerstone of synthetic strategies, enabling the crucial transformation of aromatic precursors into the saturated bicyclic system.

A predominant synthetic route commences with a precursor such as 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione. The dearomatization of the pyridine ring within this intermediate is frequently accomplished through catalytic hydrogenation. google.com This reduction is critical for establishing the core octahydropyrrolo[3,4-b]pyridine structure. Palladium on carbon (Pd/C) is a widely employed and effective catalyst for this transformation. google.com The reaction involves treating the substrate with hydrogen gas in the presence of the palladium catalyst, often under controlled temperature and pressure, to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine. google.comgoogle.com For instance, specific procedures describe hydrogenating a toluene (B28343) solution of the precursor with 10% Pd/C at elevated temperatures (e.g., 60°C) and pressures (e.g., 10 bars) to achieve the desired reduction of the pyridine ring.

Following the saturation of the pyridine ring, the synthesis often requires the reduction of the two amide (or imide) carbonyl groups. While this can be achieved with chemical reducing agents, catalytic methods are also applicable. The final step in many synthetic pathways involves the removal of the N-benzyl protecting group to yield the final octahydropyrrolo[3,4-b]pyridine scaffold. This debenzylation is also typically achieved via catalytic hydrogenolysis, a reaction that again utilizes a palladium-carbon catalyst. google.com This step is crucial for preparing the scaffold for subsequent coupling with other molecular fragments, as seen in the synthesis of moxifloxacin. google.com

The table below summarizes key catalytic reactions involved in the synthesis of the octahydropyrrolo[3,4-b]pyridine scaffold, detailing the substrates, catalysts, and general reaction conditions.

Reaction Type Substrate Catalyst Typical Conditions Product
Pyridine Ring Hydrogenation6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione10% Palladium on Carbon (Pd/C)Hydrogen gas (e.g., 10 bar), Toluene, 60°C6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine
Hydrogenolysis (Debenzylation)6-Benzyloctahydropyrrolo[3,4-b]pyridinePalladium on Carbon (Pd/C)Hydrogen gas, Organic Solvent (e.g., Methanol, Ethanol)Octahydropyrrolo[3,4-b]pyridine

Chemical Transformations and Derivatization of 6 Benzyl 1 Methyloctahydropyrrolo 3,4 B Pyridine

Modifications of the Saturated Pyrrolidine (B122466) and Pyridine (B92270) Rings

The chemical reactivity of the saturated heterocyclic rings in 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is a key area of investigation for creating derivatives with modified physicochemical and pharmacological properties.

Investigating Oxidation and Reduction Reactions

Detailed studies on the oxidation of this compound are not extensively reported in publicly available scientific literature. However, the synthesis of the parent scaffold, 6-benzyloctahydropyrrolo[3,4-b]pyridine, provides insight into relevant reduction reactions. This compound is a known intermediate in the synthesis of pharmaceuticals such as the antibiotic Moxifloxacin.

The synthetic route to 6-benzyloctahydropyrrolo[3,4-b]pyridine often involves the reduction of both the pyridine ring and amide functionalities. A common precursor, N-benzyl-2,3-pyridinedicarboximide, is first subjected to hydrogenation to reduce the aromatic pyridine ring. Subsequently, the two amide carbonyl groups in the resulting 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine are reduced to methylene (B1212753) groups to afford the final octahydropyrrolo[3,4-b]pyridine core. This transformation highlights the robustness of the scaffold to reductive conditions.

Table 1: Key Intermediates in the Reductive Synthesis of the 6-Benzyloctahydropyrrolo[3,4-b]pyridine Core

Precursor CompoundProductReaction Type
N-benzyl-2,3-pyridinedicarboximide6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridinePyridine Ring Reduction
6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine6-benzyloctahydropyrrolo[3,4-b]pyridineAmide Carbonyl Reduction

This table outlines the general reductive pathway to the core scaffold, as specific reduction data for the 1-methyl derivative is not available.

Functional Group Interconversions on the Benzyl (B1604629) and Methyl Substituents

Specific research detailing functional group interconversions on the benzyl and N-methyl substituents of this compound is limited. However, standard organic chemistry transformations could theoretically be applied. For instance, the benzyl group offers possibilities for aromatic substitution (e.g., nitration, halogenation) or benzylic oxidation, provided the heterocyclic core's reactivity is managed. Debenzylation is also a common strategy in related syntheses to free the secondary amine for further functionalization. The N-methyl group is generally stable, but N-demethylation reactions are known in medicinal chemistry to produce secondary amine analogues.

Design and Synthesis of Novel Structural Analogues and Derivatives

The development of new molecules based on the this compound framework can be approached through several modern medicinal chemistry strategies.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful techniques for discovering novel chemotypes with similar biological activities but potentially improved properties. While no specific examples of applying these strategies to this compound have been published, the principles can be readily conceptualized.

Scaffold Hopping: This would involve replacing the entire octahydropyrrolo[3,4-b]pyridine core with a different, structurally distinct scaffold that maintains the spatial arrangement of key pharmacophoric features (the basic nitrogen atoms and the benzyl and methyl substituents).

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups. For instance, the benzyl group could be replaced by other aromatic or heteroaromatic rings to explore different steric and electronic interactions. The saturated rings could also be altered, for example, by replacing a methylene unit with an oxygen (oxabicycloalkane) or sulfur atom.

Table 2: Conceptual Bioisosteric Replacements for this compound

Original GroupPotential BioisostereRationale
Benzyl GroupThienylmethyl, PyridylmethylModulate electronics, polarity, and hydrogen bonding capacity
Phenyl Ring (of Benzyl)Cyclohexyl RingRemove aromaticity, increase sp³ character
N-Methyl GroupN-Ethyl, N-CyclopropylExplore steric effects at the nitrogen atom

This table presents theoretical applications of bioisosterism, as direct research on the target compound is not available.

Rational Design and Combinatorial Library Synthesis Approaches

Rational drug design could be employed to modify the this compound structure based on a known biological target. If the compound were docked into an enzyme's active site, for example, modifications could be proposed to enhance binding affinity through additional hydrogen bonds, hydrophobic interactions, or ionic interactions.

Combinatorial chemistry offers a route to synthesize a large library of related analogues for high-throughput screening. Using the 6-benzyl-octahydropyrrolo[3,4-b]pyridine core, diverse substituents could be introduced at the 1-position (the secondary amine) through reactions like alkylation, acylation, or reductive amination. A second point of diversification could be the benzyl group, potentially by starting with differently substituted benzylamines in the initial synthesis. However, specific published examples of combinatorial libraries based on this precise scaffold remain elusive.

Structure Activity Relationship Sar Studies of 6 Benzyl 1 Methyloctahydropyrrolo 3,4 B Pyridine Derivatives

Correlating Substituent Effects at Positions 1 and 6 with Molecular Interaction Profiles

While direct SAR data for 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is unavailable, we can infer potential relationships from studies on related pyridine (B92270) and pyrrolopyridine derivatives.

The substituent at the 6-position (corresponding to the benzyl (B1604629) group in the target molecule) is often crucial for establishing key interactions with protein targets. In many classes of compounds, a benzyl group at this position can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket. The nature of the aromatic ring of the benzyl group (e.g., substitution with electron-donating or electron-withdrawing groups) can modulate these interactions. For instance, in other heterocyclic scaffolds, the addition of halogen atoms or bulky groups to such a phenyl ring has been shown to decrease certain biological activities, while the presence of methoxy (-OMe) or hydroxyl (-OH) groups can enhance them by introducing potential hydrogen bonding capabilities.

The substituent at the 1-position (the methyl group in the target molecule) can influence the compound's steric profile and basicity. A methyl group is relatively small and primarily contributes to hydrophobic interactions. Varying the size and electronics of the substituent at this position in related scaffolds has been shown to impact binding affinity and selectivity. For example, increasing the bulk of the substituent could lead to steric hindrance, preventing optimal binding to a target.

A hypothetical SAR study on this compound derivatives might explore the variations shown in the table below, with the expected impact on molecular interactions based on general medicinal chemistry principles.

Position 1 Substituent (R1)Position 6 Substituent (R2)Expected Impact on Molecular Interactions
-CH3 (Methyl)-CH2Ph (Benzyl)Baseline hydrophobic and π-stacking interactions.
-H-CH2Ph (Benzyl)Potential for altered basicity and reduced steric hindrance at position 1.
-CH2CH3 (Ethyl)-CH2Ph (Benzyl)Increased hydrophobic interactions at position 1.
-CH3 (Methyl)-Ph (Phenyl)Reduced flexibility compared to benzyl, potentially altering the orientation in the binding pocket.
-CH3 (Methyl)-CH2(4-F-Ph) (4-Fluorobenzyl)Introduction of a halogen bond donor and altered electronics of the aromatic ring.
-CH3 (Methyl)-CH2(4-OH-Ph) (4-Hydroxybenzyl)Potential for hydrogen bonding from the hydroxyl group.

Impact of Conformational Preferences and Stereochemistry on Molecular Recognition

The relative orientation of the substituents will significantly impact how the molecule can fit into a binding site. For instance, a cis-fusion of the two rings will result in a different spatial arrangement of substituents compared to a trans-fusion. This can lead to significant differences in biological activity between stereoisomers.

Identification of Key Pharmacophoric Features within the Octahydropyrrolo[3,4-b]pyridine Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and SAR of related molecules, we can propose a hypothetical pharmacophore model.

Key pharmacophoric features likely include:

A basic nitrogen atom: The nitrogen at position 2 of the octahydropyrrolo[3,4-b]pyridine scaffold is a basic center that can be protonated at physiological pH. This positive charge can form a crucial ionic interaction or a hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in a protein target.

A hydrophobic region: The benzyl group at position 6 provides a significant hydrophobic feature that can interact with nonpolar pockets in a receptor. The aromatic nature of this group also allows for potential π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A defined three-dimensional arrangement: The rigid bicyclic core acts as a scaffold to hold these features in a specific spatial orientation, which is critical for recognition by a biological target.

A visual representation of a hypothetical pharmacophore for this class of compounds might include a positively ionizable feature, a hydrophobic aromatic feature, and a smaller hydrophobic feature, all held in a specific geometric arrangement by the rigid scaffold.

Molecular Interactions and Proposed Mechanisms of Action for 6 Benzyl 1 Methyloctahydropyrrolo 3,4 B Pyridine Analogues

Studies on Cellular Pathway Perturbations (e.g., proliferation, differentiation)

No data is available concerning the effects of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine on cellular processes such as proliferation or differentiation.

Theoretical and Computational Chemistry Studies on 6 Benzyl 1 Methyloctahydropyrrolo 3,4 B Pyridine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.

For 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine, the process would involve docking the molecule into the binding sites of various proteins. The pyrrolopyridine scaffold is known to interact with several protein families, including kinases like Janus kinases (JAKs) and c-Met kinase, as well as DNA. researchgate.netsci-hub.seresearchgate.net The docking simulation calculates the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), which estimates the strength of the interaction. The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. sci-hub.senih.gov For instance, studies on similar pyrrolo[2,3-b]pyridine derivatives have shown that the core structure often forms critical hydrogen bonds with residues in the kinase hinge region. sci-hub.se

Table 1: Illustrative Molecular Docking Results for this compound with Potential Protein Targets

Protein Target (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
JAK1 (e.g., 3EYG) -8.5 Met1160, Asp1222 Hydrogen Bond
Phe1223, Phe1134 Pi-Pi Stacking
c-Met Kinase -9.2 Val1092, Leu1140 Hydrophobic

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR model, for example, can correlate the activity of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov

To perform a QSAR analysis for this compound, a dataset of structurally similar analogues with experimentally measured biological activities (e.g., IC₅₀ values) would be required. researchgate.net Molecular descriptors—numerical values that quantify various aspects of a molecule's structure and properties—are calculated for each compound. These descriptors are then used to build a mathematical model that predicts the activity. researchgate.net The resulting model can be visualized with contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Class Examples Description
Electronic Dipole moment, HOMO/LUMO energies Describes the electronic distribution and reactivity.
Steric Molecular weight, Molar refractivity Relates to the size and shape of the molecule.
Hydrophobic LogP Measures the lipophilicity of the compound.

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the atomic connectivity within the molecule. |

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, uses computational methods to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach accelerates the discovery of new lead compounds. researchgate.net

Starting with the this compound scaffold, a virtual library of novel analogues can be designed by systematically modifying its structure. For example, different substituents could be added to the benzyl (B1604629) ring or the pyrrolopyridine core. This library can then be screened against a specific protein target using high-throughput molecular docking or a previously developed QSAR model. researchgate.net The compounds with the best predicted activities are prioritized for chemical synthesis and experimental testing, making the drug discovery process more efficient.

Table 3: Example of a Virtual Library Design Based on the this compound Scaffold

Parent Scaffold R1 Position R2 Position
This compound -H (original) -H (original)
-F, -Cl, -Br -OH
-CH₃, -OCH₃ -NH₂

Density Functional Theory (DFT) and Quantum Chemical Calculations for Molecular Properties and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine a molecule's optimized geometry, electronic properties, and vibrational frequencies with high accuracy. mdpi.com

For this compound, DFT studies would provide a detailed understanding of its intrinsic molecular properties. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how the molecule will interact with other molecules, including protein receptors. mdpi.com

Table 4: Key Molecular Properties Obtainable from DFT Calculations

Property Description
Optimized Geometry The lowest energy 3D conformation of the molecule.
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap An indicator of molecular reactivity and kinetic stability.
Mulliken Atomic Charges The partial charge distribution on each atom.

| Vibrational Frequencies | Predicted infrared (IR) spectrum, used to confirm structural features. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. For drug discovery, MD simulations are used to study the flexibility of ligands and proteins and to assess the stability of a ligand-protein complex. nih.gov

An MD simulation of the this compound molecule bound to a protein target would start with the best-docked pose. The system is then simulated for a period, typically tens to hundreds of nanoseconds, allowing the atoms to move according to the laws of physics. researchgate.netnih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD value suggests that the ligand remains securely in the binding pocket. nih.gov MD simulations also provide detailed information on conformational changes and the persistence of key interactions, such as hydrogen bonds, throughout the simulation. researchgate.net

Table 5: Illustrative Analysis from a Molecular Dynamics Simulation

Analysis Metric Description Typical Indication
RMSD (Root Mean Square Deviation) Measures the average deviation of atoms from a reference structure over time. A low, stable RMSD value (< 3 Å) suggests a stable protein-ligand complex.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues. Highlights flexible regions of the protein or ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over the simulation. Confirms the stability of key polar interactions.

| Binding Free Energy (MM-PBSA/GBSA) | An end-state method to calculate the free energy of binding from MD snapshots. | Provides a more accurate estimation of binding affinity than docking alone. |

Future Research Directions and Identification of Research Gaps

Development of Innovative and Sustainable Synthetic Methodologies for Saturated Pyrrolopyridines

A significant research gap exists in the development of environmentally benign and efficient methods for synthesizing saturated pyrrolopyridine derivatives. Future efforts should focus on aligning synthetic strategies with the principles of green chemistry. nih.gov This includes the exploration of multicomponent one-pot reactions, the use of green catalysts, and the adoption of environmentally friendly solvents. nih.gov Energy-efficient techniques such as microwave-assisted and ultrasonic synthesis could also be pivotal in creating novel pyridine (B92270) derivatives sustainably. nih.gov

Furthermore, the development of catalytic systems that operate under mild conditions is crucial. For instance, an iridium-catalyzed pyrrole (B145914) synthesis that uses renewable alcohols as starting materials and eliminates hydrogen gas as the only byproduct represents a sustainable approach that could be adapted for pyrrolopyridine synthesis. nih.gov Such methods tolerate a wide variety of functional groups, which is advantageous for creating diverse compound libraries. nih.gov Improving current synthetic routes by replacing hazardous solvents like dimethylformamide with more sustainable alternatives such as acetonitrile (B52724) can reduce environmental impact, lower costs, and simplify product purification. rsc.org The goal is to develop robust, practical, and chemoselective approaches, potentially using recyclable catalyst systems in aqueous media, to provide an environmentally sound pathway to these valuable N-heterocycles. rsc.org

Application of Advanced Biophysical Techniques for Deeper Mechanistic Elucidation

A thorough understanding of how 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine and its analogs interact with their biological targets is fundamental for further development. The application of advanced biophysical techniques is essential to quantitatively evaluate these binding events. nih.gov Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence-based thermal shift assays (differential scanning fluorimetry) can provide detailed thermodynamic and kinetic profiles of protein-ligand interactions. nih.govnih.gov

Structural biology methods are also paramount. High-resolution crystal structures obtained through X-ray crystallography can reveal the precise binding mode of these compounds within their target proteins. nih.govmdpi.com In cases where obtaining single crystals is challenging, solid-state NMR spectroscopy can be a powerful complementary technique to assist in structure determination from powder X-ray diffraction data. cardiff.ac.ukmdpi.com For larger protein targets or to study dynamic interactions in solution, Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of experiments to map binding interfaces and characterize conformational changes upon ligand binding. nih.gov These biophysical insights are critical for validating hits from initial screens and guiding the optimization of lead compounds. jst.go.jp

Rational Design of Highly Selective Molecular Probes and Chemical Tools for Biological Investigations

The development of high-quality chemical probes from the this compound scaffold is a key future direction. These tools are essential for interrogating complex biological systems and validating therapeutic targets. nih.gov A well-designed probe should possess high potency, defined selectivity, and cellular permeability. nih.gov The rational design process involves leveraging structural and mechanistic data to modify the core scaffold, enhancing its affinity and selectivity for a specific biological target. purdue.edursc.org

Future research should focus on creating a diverse library of probes to explore a range of biological functions. cam.ac.uk This can include the synthesis of fluorescently labeled derivatives for use in cellular imaging, allowing for the visualization of target engagement in living cells. nih.govrsc.org Additionally, the development of photo-affinity or clickable probes can enable the identification of novel protein targets and the elucidation of complex signaling pathways. nih.gov The ultimate goal is to create a toolkit of selective small molecules that can be used to perturb and study biological systems with high precision. diva-portal.org

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel compounds based on the pyrrolopyridine scaffold. researchgate.net These computational tools can significantly accelerate the design-test-learn cycle. astrazeneca.com By analyzing large datasets of existing pyrrolopyridine derivatives, ML models can be trained to predict the biological activity and physicochemical properties of new, virtual compounds. nih.govmednexus.org

Future research should leverage AI for several key tasks. De novo drug design using generative models can propose novel molecular structures with desired properties, expanding the accessible chemical space. mednexus.org Quantitative Structure-Activity Relationship (QSAR) models can identify the key structural features that govern a compound's activity and selectivity, guiding medicinal chemistry efforts. nih.gov Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.govresearchgate.net The integration of AI and ML promises to reduce the time and cost of research and development, leading to the more efficient discovery of the next generation of therapeutics. astrazeneca.comnih.gov

Q & A

Q. What synthetic routes are recommended for laboratory-scale preparation of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine?

A four-step synthesis from pyridine-2,3-dicarboxylic acid is widely adopted: esterification, reduction, chlorination, and cyclization. The cyclization step, optimized at room temperature, achieves a 78% yield. Key intermediates include pyridine derivatives, with chlorination using POCl₃ and cyclization facilitated by benzylamine .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the bicyclic pyrrolo-pyridine scaffold and substituent positions.
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in crystallographic reports (e.g., Acta Crystallographica Section E) .
  • IR spectroscopy : Validates functional groups like N-methyl and benzyl moieties .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • First Aid : Immediate skin washing with soap/water and medical consultation for inhalation exposure, per BLD Pharmatech’s safety data sheet .
  • Storage : Inert atmosphere (argon), desiccated, and below 4°C to prevent degradation .

Advanced Research Questions

Q. How can the cyclization step in the synthesis be optimized to improve yield and purity?

  • Temperature Control : Room temperature reduces side reactions (e.g., over-chlorination).
  • Catalyst Screening : Lewis acids like AlCl₃ or ZnCl₂ may enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. What strategies resolve contradictions in spectral data when characterizing reaction byproducts?

  • 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton and carbon networks.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae of unexpected byproducts.
  • Computational Validation : DFT simulations predict NMR chemical shifts for comparison with experimental data .

Q. How can computational modeling predict the compound’s reactivity in novel heterocyclic reactions?

  • DFT Calculations : Map electron density and frontier molecular orbitals to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Assess interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity.
  • In Silico Reaction Pathways : Simulate intermediates and transition states for proposed mechanisms .

Q. What regulatory considerations apply to academic research involving this compound?

  • Non-Controlled Status : No specific global regulations, but institutional guidelines for hazardous chemicals must be followed.
  • Environmental Compliance : Waste disposal via certified agencies, adhering to local protocols for nitrogen-containing heterocycles .

Methodological Guidance for Data Interpretation

  • Analytical Challenges :

    • Stereochemical Ambiguity : Use chiral HPLC or optical rotation to confirm enantiopurity, especially if the compound exhibits biological activity .
    • Thermal Degradation : TGA/DSC analysis identifies decomposition thresholds, informing storage conditions .
  • Experimental Design :

    • Control Experiments : Include blank reactions (e.g., without catalysts) to isolate side-product sources.
    • Scale-Up Risks : Pilot small batches (≤10 mg) to test reproducibility before larger syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.